molecular formula C11H12N2 B420964 3-p-Toluidino-crotononitrile CAS No. 90814-75-8

3-p-Toluidino-crotononitrile

Cat. No.: B420964
CAS No.: 90814-75-8
M. Wt: 172.23g/mol
InChI Key: MXGCDIXMECMJKU-YFHOEESVSA-N
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Description

3-p-Toluidino-crotononitrile is a nitrile derivative characterized by a crotononitrile (but-2-enenitrile) backbone substituted with a p-toluidino group (-NH-C₆H₄-CH₃) at the 3-position. This structural configuration combines the reactivity of an α,β-unsaturated nitrile (due to the conjugated alkene and nitrile groups) with the aromatic amine functionality of p-toluidine. Such compounds are typically explored in organic synthesis for applications like cycloaddition reactions, polymer precursors, or intermediates in pharmaceutical development .

Properties

CAS No.

90814-75-8

Molecular Formula

C11H12N2

Molecular Weight

172.23g/mol

IUPAC Name

(Z)-3-(4-methylanilino)but-2-enenitrile

InChI

InChI=1S/C11H12N2/c1-9-3-5-11(6-4-9)13-10(2)7-8-12/h3-7,13H,1-2H3/b10-7-

InChI Key

MXGCDIXMECMJKU-YFHOEESVSA-N

SMILES

CC1=CC=C(C=C1)NC(=CC#N)C

Isomeric SMILES

CC1=CC=C(C=C1)N/C(=C\C#N)/C

Canonical SMILES

CC1=CC=C(C=C1)NC(=CC#N)C

solubility

25.8 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Functional Group Synergy: The combination of nitrile and p-toluidino groups in this compound may enhance its utility in multi-step syntheses compared to simpler nitriles like crotononitrile. For example, the aromatic amine could facilitate Schiff base formation or serve as a directing group in electrophilic substitutions.

Reactivity Differences: Unlike 3-(Bromomethyl)picolinonitrile, which features a reactive bromomethyl group for substitution reactions, this compound’s toluidino substituent may promote interactions with acidic or oxidizing agents, necessitating careful handling akin to aromatic amines .

Safety Profile: While crotononitrile is flagged for flammability and acute toxicity , the toluidino group in this compound introduces additional hazards typical of aromatic amines (e.g., methemoglobinemia risk). This aligns with precautionary codes like P201/P202 in related brominated nitriles .

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